6-(tert-Butylamino)nicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(tert-Butylamino)nicotinaldehyde is an organic compound with the molecular formula C10H14N2O. It is a derivative of nicotinaldehyde, where a tert-butylamino group is attached to the sixth position of the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(tert-Butylamino)nicotinaldehyde typically involves the reaction of nicotinaldehyde with tert-butylamine under controlled conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at room temperature or slightly elevated temperatures. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient and consistent production of the compound, with the added benefit of being able to control reaction parameters more precisely. The use of automated systems and advanced purification techniques ensures high purity and yield .
Chemical Reactions Analysis
Types of Reactions
6-(tert-Butylamino)nicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The tert-butylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: 6-(tert-Butylamino)nicotinic acid.
Reduction: 6-(tert-Butylamino)nicotinyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
6-(tert-Butylamino)nicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 6-(tert-Butylamino)nicotinaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The tert-butylamino group can enhance the compound’s binding affinity and selectivity for certain targets, thereby influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
6-(Butylamino)nicotinaldehyde: Similar structure but with a butyl group instead of a tert-butyl group.
6-(Methylamino)nicotinaldehyde: Similar structure but with a methyl group instead of a tert-butyl group.
6-(Dimethylamino)nicotinaldehyde: Similar structure but with a dimethylamino group instead of a tert-butyl group.
Uniqueness
6-(tert-Butylamino)nicotinaldehyde is unique due to the presence of the bulky tert-butyl group, which can influence its steric and electronic properties. This can result in different reactivity and selectivity compared to its analogs, making it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C10H14N2O |
---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
6-(tert-butylamino)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H14N2O/c1-10(2,3)12-9-5-4-8(7-13)6-11-9/h4-7H,1-3H3,(H,11,12) |
InChI Key |
PTOFQJOPYMUBLH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NC1=NC=C(C=C1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.